molecular formula C8H8ClNO4S B042154 Benzyl (chlorosulfonyl)carbamate CAS No. 89979-13-5

Benzyl (chlorosulfonyl)carbamate

Cat. No.: B042154
CAS No.: 89979-13-5
M. Wt: 249.67 g/mol
InChI Key: BCSYQDOKTDVISP-UHFFFAOYSA-N
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Description

Benzyl (chlorosulfonyl)carbamate is an organic compound with the molecular formula C8H8ClNO4S It is a derivative of carbamic acid and features a benzyl group attached to a chlorosulfonylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (chlorosulfonyl)carbamate can be synthesized through the reaction of benzyl alcohol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{ClSO}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{SO}_2\text{Cl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl alcohol and chlorosulfonyl isocyanate are combined under optimized conditions. The reaction is monitored to maintain the appropriate temperature and pressure, ensuring maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl (chlorosulfonyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl carbamate and sulfur dioxide.

    Reduction: The compound can be reduced to form benzyl carbamate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium, mild temperature

Major Products Formed:

    Substitution Products: Various carbamate derivatives

    Hydrolysis Products: Benzyl carbamate, sulfur dioxide

    Reduction Products: Benzyl carbamate

Scientific Research Applications

Benzyl (chlorosulfonyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of carbamate derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.

    Ethyl (chlorosulfonyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, leading to different reactivity and applications.

    Methyl (chlorosulfonyl)carbamate: Contains a methyl group, resulting in distinct chemical properties and uses.

Uniqueness: Benzyl (chlorosulfonyl)carbamate is unique due to the presence of both a benzyl group and a chlorosulfonyl group. This combination imparts specific reactivity and versatility, making it valuable in various synthetic applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives sets it apart from other carbamate compounds.

Properties

IUPAC Name

benzyl N-chlorosulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSYQDOKTDVISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565888
Record name Benzyl (chlorosulfonyl)carbamate
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Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-13-5
Record name Phenylmethyl N-(chlorosulfonyl)carbamate
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Record name Benzyl (chlorosulfonyl)carbamate
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Record name benzyl N-(chlorosulfonyl)carbamate
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Synthesis routes and methods I

Procedure details

To a solution of 43.5 ml (0.5 mole) of chlorosulfonyl isocyanate in 400 ml of methylene chloride, stirred in an ice bath, was added 51.6 ml (0.5 mole) of benzyl alcohol over an one hr period. The reaction mixture was concentrated under reduced pressure and the solid residue was triturated in petroleum ether (bp range 35°-65° C.). The solid was collected by filtration, rinsed twice with petroleum ether and dried under vacuum to give 110 g (88% yield) of benzyloxycarbonylsulfamoyl chloride.
Quantity
43.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of Example 7 was followed scaling the reaction to 0.2 moles each of benzyl alcohol and chlorosulfonyl isocyanate to give benzyloxycarbonylsulfamoyl chloride.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In dry dichloromethane (7 ml) at 0 C, chlorosulfonyl isocyanate (1.0 g, 7.06 mmol, 1 equiv) and benzyl alcohol (764 mg, 7.06 mmol, 1 equiv) were stirred for 30 min to form a 1M solution of Cbz-sulfamoyl chloride. In a separate flask, the starting material (100.0 mg, 0.22 mmol, 1 equiv) was dissolved in DCM (3.0 ml) with pyridine (88 mg, 1.1 mmol, 5 equiv) was treated with the Cbz-sulfamoyl chloride (0.55 ml, mmol, 2.5 equiv) and stirred for 5 min at room temperature. The mixture was split between ethyl acetate and water, and the organic layer was then washed with brine and dried over sodium sulfate. The residue obtained upon concentration was purified by flash silica gel chromatography (0.25% acetic acid/80→100% ethyl acetate/hexanes) to provide a white solid. This material was dissolved in 1:1 ethanol/ethyl acetate (4 ml) with 0.25% acetic acid, and was stirred under a hydrogen atmosphere with 25 mg of 10% Pd/C (wet Degussa type) for 1 hour at room temperature. The mixture was filtered and its concentrated residue purified by silica gel chromatography (0.25% acetic acid/80→100% ethyl acetate/hexanes) to give a clear white solid, Compound 44 (32 mg: 529.1 [M+H]=m/z).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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